1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol typically involves the esterification of glycerol with hexadecanoic acid and octadecanoic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases, which offer high specificity and efficiency. The process involves the transesterification of glycerol with the respective fatty acids in the presence of a lipase enzyme, often under mild conditions to preserve the integrity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols or acids, often catalyzed by enzymes or chemical catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Transesterification: Lipase enzymes or chemical catalysts like sodium methoxide are commonly employed.
Major Products Formed:
Oxidation: Peroxides and other oxidative degradation products.
Hydrolysis: Glycerol and the respective fatty acids (hexadecanoic acid and octadecanoic acid).
Transesterification: New esters formed with different alcohols or acids.
Scientific Research Applications
1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and the behavior of triglycerides under various conditions.
Biology: Investigated for its role in metabolic pathways and its impact on cellular functions.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol involves its interaction with cellular membranes and metabolic pathways. It is metabolized by lipases to release glycerol and fatty acids, which are then utilized in various biochemical processes. The compound can influence membrane fluidity and signaling pathways, impacting cellular functions and metabolic regulation .
Comparison with Similar Compounds
1-Hexadecanoyl-2,3-dioctadecenoyl-sn-glycerol: Similar structure but with unsaturated fatty acids at positions 2 and 3.
1-Hexadecanoyl-2-octadecadienoyl-sn-glycero-3-phosphocholine: Contains a phosphocholine group instead of the glycerol backbone.
Uniqueness: 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol is unique due to its specific combination of saturated fatty acids, which confer distinct physical and chemical properties. Its stability and behavior in biological systems make it a valuable compound for various applications .
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3/t52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYRTVJOFMYIW-OIVUAWODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337958 | |
Record name | 1,2-Distearoyl-3-palmitoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:0/18:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0108596 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5281-50-5 | |
Record name | 1,2-Distearoyl-3-palmitoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.